Predicted Boiling Point Reduction Versus Primary Amine Analog (89219-03-4)
The N-methylated derivative (938458-93-6) exhibits a predicted boiling point of 348.26°C (EPA T.E.S.T.), which is approximately 18°C lower than the primary amine analog 1-(5,6-dimethyl-1H-benzimidazol-2-yl)methanamine (CAS 89219-03-4, predicted boiling point 366.69°C) [1][2]. This differential in volatility may influence purification and handling strategies in medicinal chemistry workflows.
| Evidence Dimension | Boiling point (predicted) |
|---|---|
| Target Compound Data | 348.26 °C (EPA T.E.S.T.) |
| Comparator Or Baseline | 1-(5,6-dimethyl-1H-benzimidazol-2-yl)methanamine (CAS 89219-03-4): 366.69 °C (EPA T.E.S.T.) |
| Quantified Difference | ~18.4 °C lower |
| Conditions | Computational prediction using EPA T.E.S.T. software |
Why This Matters
A lower boiling point can simplify solvent removal during synthesis and may correlate with altered column chromatography behavior, affecting purification efficiency.
- [1] ChemChart. 1-(5,6-dimethyl-1H-benzimidazol-2-yl)-N-methylmethanamine (938458-93-6). Estimated Properties. View Source
- [2] ChemChart. 1-(5,6-dimethyl-1H-benzimidazol-2-yl)methanamine (89219-03-4). Estimated Properties. View Source
